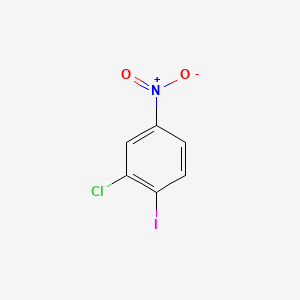

2-Chloro-1-iodo-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXFHRSYMORXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194174 | |

| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41252-96-4 | |

| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41252-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041252964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41252-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-iodo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-Chloro-1-iodo-4-nitrobenzene. This halogenated nitroaromatic compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. This document outlines a probable synthetic route based on established chemical principles and provides key physical and chemical properties.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a cream to brown powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClINO₂ | PubChem[2] |

| Molecular Weight | 283.45 g/mol | PubChem[2] |

| Melting Point | 96.0-102.0 °C | Thermo Scientific Chemicals[1] |

| Appearance | Cream to brown powder | Thermo Scientific Chemicals[1] |

| Purity (Assay by GC) | ≥97.5% | Thermo Scientific Chemicals[1] |

| CAS Number | 41252-96-4 | PubChem[2] |

Synthesis of this compound

The primary synthetic route to this compound is anticipated to be a Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[3] The starting material for this synthesis is 2-chloro-4-nitroaniline.

The synthesis can be conceptualized in two main stages:

-

Diazotization: The amino group of 2-chloro-4-nitroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Iodination: The diazonium salt is then treated with a source of iodide ions, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding the desired product, this compound.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane

-

Methanol

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution: In a flask, dissolve the starting amine, 2-chloro-4-nitroaniline, in concentrated hydrochloric acid.

-

Diazotization: Cool the resulting mixture in an ice bath to a temperature between 0 and 5 °C. While maintaining this temperature and stirring, slowly add a solution of sodium nitrite in water. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Iodination: In a separate beaker, prepare a solution of potassium iodide in water. To this solution, add the cold diazonium salt solution in portions while stirring.

-

Reaction Completion and Work-up: Allow the reaction mixture to stir at low temperature for a period, then warm to room temperature to ensure the complete evolution of nitrogen gas. The mixture may be gently heated to facilitate this process.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the precipitate by filtration and wash it with distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Characterization Workflow

Caption: A logical workflow for the characterization of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, references to existing spectral data can be found in databases such as PubChem, which indicate the availability of FT-IR and GC-MS data.[2] For a definitive structural confirmation and purity assessment, it is recommended that researchers acquire and interpret the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern of the benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

Strong absorptions for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Cl stretching vibrations, usually found in the range of 600-800 cm⁻¹.

-

C-I stretching vibrations, which appear at lower wavenumbers, typically below 600 cm⁻¹.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (283.45 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of the presence of chlorine and iodine atoms.

Conclusion

This technical guide has outlined the key physicochemical properties and a probable synthetic pathway for this compound. While a specific, detailed experimental protocol and comprehensive characterization data are not fully available in the cited literature, the provided information, based on established chemical principles and data for closely related compounds, offers a solid foundation for researchers and scientists working with this molecule. It is strongly recommended that any synthesis and characterization work be accompanied by thorough analytical testing to confirm the identity and purity of the compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-1-iodo-4-nitrobenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's characteristics.

Core Physicochemical Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure, featuring an iodine, a chlorine, and a nitro group on a benzene ring, imparts specific reactivity and properties that are valuable in the synthesis of more complex molecules.

General and Physical Properties

The general and physical properties of this compound are summarized in the table below. The compound is a solid at room temperature, appearing as a cream to brown powder.[1]

| Property | Value | Source |

| CAS Number | 41252-96-4 | [1] |

| Molecular Formula | C₆H₃ClINO₂ | [1][2] |

| Molecular Weight | 283.45 g/mol | [2] |

| Appearance | Cream to brown powder | [1] |

| Melting Point | 96.0 - 102.0 °C | [1] |

| Boiling Point | Not experimentally determined (Predicted for isomer 2-chloro-4-iodo-1-nitrobenzene: 320.3±27.0 °C) | [3] |

| pKa | Data not available |

Solubility

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information from various databases.

| Spectroscopy Type | Source/Platform | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | PubChem | [2] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | PubChem | [2] |

| Fourier-Transform Raman Spectroscopy (FT-Raman) | PubChem | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a highly probable synthetic route involves the diazotization of 2-chloro-4-nitroaniline followed by a Sandmeyer-type reaction with an iodide salt. The following is a generalized protocol based on established methods for similar transformations.[5]

Synthesis of this compound from 2-Chloro-4-nitroaniline

This procedure outlines the conversion of 2-chloro-4-nitroaniline to this compound via a two-step, one-pot reaction.

References

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-4-iodo-1-nitrobenzene CAS#: 89284-60-6 [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Diazotisation [organic-chemistry.org]

2-Chloro-1-iodo-4-nitrobenzene IUPAC name and CAS number

An In-depth Technical Guide to 2-Chloro-1-iodo-4-nitrobenzene

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document outlines the compound's chemical identity, properties, a representative synthesis protocol, and essential safety information.

Chemical Identity and Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure and key identifiers are fundamental for its application in complex organic synthesis.

IUPAC Name: this compound[1][2]

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₃ClINO₂ | [1][2] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | Cream to brown powder | [2] |

| Melting Point | 96.0-102.0°C | [2] |

| Solubility | Slightly soluble in water. | [3] |

| Purity | ≥97.5% (GC) | [2] |

| Storage Temperature | 2-8°C, sealed in a dry, dark place. |

Synthesis Protocol

While specific, detailed industrial synthesis methods for this compound are proprietary, a representative laboratory-scale synthesis can be adapted from the preparation of structurally similar compounds, such as 4-Chloro-1-iodo-2-nitrobenzene. The following is a plausible experimental protocol for its synthesis.

Reaction: Diazotization of 2-chloro-4-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

-

2-chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Distilled Water

Experimental Procedure:

-

Dissolve a measured quantity of 2-chloro-4-nitroaniline in concentrated hydrochloric acid.

-

Cool the mixture in an ice bath to a temperature between 0-5°C.

-

Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5°C. Stir continuously for 5 minutes to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the prepared diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to stir and gradually warm to room temperature. Nitrogen gas will be evolved.

-

Heat the mixture gently to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture in an ice bath to precipitate the crude product.

-

Filter the precipitate, wash with cold distilled water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. It has been utilized in the preparation of more complex molecules. For instance, it is a reactant in the synthesis of 3-chloro-4-trifluoromethylaniline. Furthermore, this class of compounds serves as precursors for the synthesis of chiral polychlorinated biphenyl (PCB) derivatives, which are of interest in various research areas. Its reactivity makes it a versatile building block in the development of novel compounds in the pharmaceutical and material science sectors.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Mutagenicity: Suspected of causing genetic defects.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Call a poison center or doctor immediately. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-1-iodo-4-nitrobenzene

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-1-iodo-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted chemical shifts and coupling constants, offers a standard experimental protocol for data acquisition, and illustrates the structural relationships influencing the NMR spectrum.

Predicted ¹H NMR Spectral Data

The chemical shifts for the aromatic protons of this compound have been predicted using the principle of additivity of substituent chemical shifts (SCS). The calculations are based on the foundational chemical shift of benzene (δ 7.27 ppm) and the established increments for chloro, iodo, and nitro functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Calculated Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.32 | Doublet (d) | J_meta (H-3, H-5) = ~2.5 Hz |

| H-5 | 8.03 | Doublet of doublets (dd) | J_ortho (H-5, H-6) = ~8.5 Hz, J_meta (H-5, H-3) = ~2.5 Hz |

| H-6 | 7.89 | Doublet (d) | J_ortho (H-6, H-5) = ~8.5 Hz |

Note: Predicted values are estimations and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are predicted based on the chemical shift of benzene (δ 128.5 ppm) and the additive effects of the substituents on each carbon atom of the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Calculated Chemical Shift (δ, ppm) |

| C-1 (C-I) | 95.8 |

| C-2 (C-Cl) | 134.3 |

| C-3 | 126.8 |

| C-4 (C-NO₂) | 148.8 |

| C-5 | 126.2 |

| C-6 | 133.0 |

Note: Predicted values are estimations and may vary from experimental results.

Logical Relationships in Substituent Effects

The electronic properties of the chloro, iodo, and nitro groups significantly influence the chemical shifts of the aromatic protons and carbons. The following diagram illustrates the key electronic effects of these substituents on the benzene ring.

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocol for NMR Data Acquisition

This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a solid aromatic compound such as this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field inhomogeneity.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

4.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

4.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra. For the ¹H spectrum, determine the multiplicity and coupling constants.

This comprehensive guide provides a foundational understanding of the expected NMR characteristics of this compound, enabling researchers to predict, acquire, and interpret its spectral data effectively.

Unraveling the Molecular Fragmentation of 2-Chloro-1-iodo-4-nitrobenzene: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 2-Chloro-1-iodo-4-nitrobenzene, a halogenated nitroaromatic compound of interest in various chemical and pharmaceutical research domains. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and characterization in complex matrices. This document provides a detailed overview of the predicted fragmentation pathway, supported by a quantitative data summary and a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Data

The mass spectral data for this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of its functional groups. The quantitative data, based on established fragmentation principles of similar compounds, is summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) | Lost Neutral Fragment(s) |

| 283/285 | [M]⁺ | [C₆H₃ClINO₂]⁺ | 80 | - |

| 253/255 | [M - NO]⁺ | [C₆H₃ClINO]⁺ | 30 | NO |

| 237/239 | [M - NO₂]⁺ | [C₆H₃ClIN]⁺ | 100 | NO₂ |

| 156/158 | [M - I]⁺ | [C₆H₃ClNO₂]⁺ | 40 | I |

| 110/112 | [C₆H₃Cl]⁺ | [C₆H₃Cl]⁺ | 60 | I, NO₂ |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | 50 | I, Cl, NO₂ |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in characteristic isotopic patterns for chlorine-containing fragments, with an approximate intensity ratio of 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation events are predicted to be the loss of the nitro group (as NO or NO₂) and the cleavage of the carbon-halogen bonds.

The logical flow of the fragmentation cascade is depicted in the following diagram:

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocol: A Generalized Approach

While the specific experimental data from Wiley SpectraBase (ID: W5-1989-37799-27737) was not directly accessible for this guide, a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for analyzing a compound like this compound would involve the following steps:

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

2. Gas Chromatography (GC):

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature would be set high enough to ensure rapid volatilization of the analyte without thermal degradation (e.g., 250 °C).

-

Column: A non-polar or semi-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent) is commonly employed for the separation of such aromatic compounds.

-

Oven Program: A temperature gradient program is used to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.

3. Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS, typically performed at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detector records the abundance of each ion.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire a complete mass spectrum over a relevant mass range (e.g., m/z 50-350).

The workflow for this generalized experimental protocol is illustrated below:

Caption: Generalized workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. For definitive analysis, it is recommended to acquire an experimental mass spectrum of a certified reference standard under controlled conditions. The information presented herein serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and environmental analysis.

FT-IR Spectrum Analysis of 2-Chloro-1-iodo-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-1-iodo-4-nitrobenzene. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound (C₆H₃ClINO₂), FT-IR spectroscopy is instrumental in confirming the presence of its key structural features: an aromatic ring, a nitro group, a chloro substituent, and an iodo substituent. The analysis of the FT-IR spectrum allows for the verification of the molecular structure and can be a critical component in quality control and characterization in research and drug development.

An FT-IR spectrum of this compound has been recorded by Bio-Rad Laboratories using a sample from Alfa Aesar, employing the KBr pellet technique.[1] While the raw spectral data is not publicly available, this guide provides a comprehensive analysis based on the characteristic absorption frequencies of the constituent functional groups.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of this compound. These predictions are based on established correlation tables for organic compounds.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |

| 1600 - 1585 | Aromatic C=C | Ring Stretching | Medium |

| 1500 - 1400 | Aromatic C=C | Ring Stretching | Medium |

| 1550 - 1475 | Nitro (NO₂) | Asymmetric Stretching | Strong |

| 1360 - 1290 | Nitro (NO₂) | Symmetric Stretching | Strong |

| 900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong |

| 850 - 550 | C-Cl | Stretching | Medium to Strong |

| Below 600 | C-I | Stretching | Medium to Strong |

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The KBr (potassium bromide) pellet technique is a common method for preparing solid samples for FT-IR transmission analysis. The following protocol provides a detailed methodology.

3.1. Materials and Equipment

-

This compound sample

-

Spectroscopy-grade potassium bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

-

Infrared lamp or oven

3.2. Procedure

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Add the sample and a small portion of the KBr to the agate mortar. Gently grind the mixture with the pestle until a fine, homogenous powder is obtained. Add the remaining KBr and continue to mix thoroughly for a few minutes. The goal is to reduce the particle size of the sample to minimize light scattering.

-

Pellet Formation: Assemble the pellet die. Carefully transfer the powdered mixture into the die, ensuring an even distribution.

-

Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. The pellet should be thin and transparent.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be run prior to analyzing the sample.

Visualization of Workflows and Relationships

4.1. Experimental Workflow for FT-IR Analysis

The following diagram illustrates the key steps involved in the FT-IR analysis of a solid sample using the KBr pellet method.

4.2. Logical Relationship of Functional Groups and Spectral Regions

This diagram shows the relationship between the functional groups in this compound and the corresponding regions in the FT-IR spectrum where their characteristic vibrations are observed.

References

Solubility profile of 2-Chloro-1-iodo-4-nitrobenzene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-1-iodo-4-nitrobenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds in various organic solvents. This guide is intended to be a valuable resource for laboratory professionals engaged in research, development, and quality control.

Introduction to this compound

This compound is a halogenated nitroaromatic compound. Its molecular structure, featuring a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group, suggests a molecule with moderate polarity. The presence of halogens and a nitro group can influence its solubility in organic solvents, making the determination of its solubility profile crucial for its application in synthesis, formulation, and other chemical processes.

Qualitative Solubility Data

| Solvent | Solvent Type | Reported Solubility |

| Water | Polar Protic | Slightly Soluble[2] |

| Chloroform | Nonpolar | Slightly Soluble[3] |

| Methanol | Polar Protic | Slightly Soluble[3] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in various organic solvents. This protocol is designed to be adaptable to different laboratory settings and can be scaled as needed.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Syringe filters (chemically compatible with the solvents)

-

Syringes

-

Pre-weighed evaporation dishes or flasks

-

Oven or vacuum oven for drying

-

Fume hood

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a fume hood and allow the solvent to evaporate. Gentle heating in an oven or the use of a rotary evaporator can be employed to expedite this process, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has completely evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available qualitative solubility information for this compound and provided a detailed, generalized experimental protocol for its quantitative determination. The provided workflow and diagram offer a clear and structured approach for researchers to ascertain the solubility of this compound in various organic solvents, which is a fundamental parameter for its effective use in scientific and industrial applications. It is recommended that laboratory-specific standard operating procedures be developed based on this general protocol to ensure safety and data accuracy.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-1-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic landscape of 2-chloro-1-iodo-4-nitrobenzene, a polysubstituted aromatic compound. The interplay of the chloro, iodo, and nitro substituents dictates the molecule's reactivity and physicochemical properties, which are of significant interest in the fields of medicinal chemistry and materials science. This document outlines the theoretical framework for understanding these electronic effects, presents estimated quantitative data based on established principles, and provides representative experimental methodologies for their investigation.

Introduction: The Interplay of Inductive and Resonance Effects

The electronic character of the benzene ring in this compound is modulated by the cumulative influence of its three substituents. These influences are primarily understood through two fundamental electronic phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the differing electronegativities of the atoms. The highly electronegative oxygen and nitrogen atoms of the nitro group, as well as the chlorine and iodine atoms, exert a strong electron-withdrawing inductive effect. This effect polarizes the sigma bond framework, leading to a decrease in electron density on the benzene ring.

-

Resonance (Mesomeric) Effect (+R/-M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

-

Halogens (Chloro and Iodo): The lone pairs of electrons on the chlorine and iodine atoms can be delocalized into the benzene ring, resulting in a weak electron-donating resonance effect (+R). However, for halogens, the strong -I effect generally outweighs the +R effect, making them deactivating groups overall.[1][2]

-

Nitro Group: The nitro group is a powerful electron-withdrawing group through resonance (-M effect). The π-electrons from the benzene ring are delocalized onto the nitro group, significantly reducing the electron density on the ring, particularly at the ortho and para positions relative to the nitro group.[3]

-

The combination of these effects in this compound results in a highly electron-deficient aromatic ring, which has profound implications for its chemical reactivity.

Quantitative Analysis: Hammett Substituent Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of benzene derivatives.[4] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. For polysubstituted benzenes, the total electronic effect can be estimated by the additive contribution of the individual substituent constants (Σσ).[1]

The positions of the substituents in this compound are as follows:

-

Iodo group: at position 1.

-

Chloro group: at position 2 (ortho to iodo, meta to nitro).

-

Nitro group: at position 4 (para to iodo, meta to chloro).

To estimate the electronic effect at a specific reaction center, one would sum the Hammett constants for each substituent based on its position relative to that center. For instance, to assess the reactivity at the C-1 position (where the iodo group is attached), the following Hammett constants would be considered:

-

Chloro group: σ_ortho (often approximated by σ_para due to the complexity of steric effects in the ortho position).

-

Nitro group: σ_para.

The following table summarizes the literature Hammett constants for the individual substituents.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -Cl | +0.37 | +0.23 |

| -I | +0.35 | +0.18 |

| -NO₂ | +0.71 | +0.78 |

Note: These values are for monosubstituted benzenes and the additivity principle is an approximation. Steric interactions between adjacent substituents can modulate these effects.

Predicted Spectroscopic Data

Spectroscopic techniques are invaluable for probing the electronic environment of a molecule.

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR are highly sensitive to the electron density around the carbon atoms. Electron-withdrawing groups deshield the carbon nuclei, shifting their signals to higher ppm values. Based on the electronic effects of the substituents, the following trends in the ¹³C NMR spectrum of this compound can be predicted:

-

C4 (bearing the -NO₂ group): Expected to be the most deshielded (highest ppm) due to the strong electron-withdrawing nature of the nitro group.

-

C1 and C2 (bearing the -I and -Cl groups): Also expected to be deshielded due to the inductive effects of the halogens. The carbon bearing the more electronegative chlorine might be slightly more deshielded than the one with iodine.

-

C3, C5, and C6: The electron density at these positions will be influenced by the combined inductive and resonance effects of all three substituents. The positions ortho and para to the strongly deactivating nitro group (C1 and C3/C5) will be significantly electron-deficient.

The following table provides a qualitative prediction of the ¹³C chemical shifts.

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

| C1-I | 90 - 100 | Attached to iodine (heavy atom effect) and ortho to the nitro group. |

| C2-Cl | 130 - 140 | Attached to chlorine and meta to the nitro group. |

| C3 | 125 - 135 | Ortho to the nitro group and meta to the iodo group. |

| C4-NO₂ | 145 - 155 | Attached to the strongly electron-withdrawing nitro group. |

| C5 | 120 - 130 | Meta to both the nitro and chloro groups. |

| C6 | 135 - 145 | Para to the chloro group and ortho to the iodo group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-O stretching: Strong, asymmetric and symmetric stretching bands for the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The electron-deficient nature of the ring may shift these frequencies slightly.

-

C-Cl stretching: A band in the region of 600-800 cm⁻¹.

-

C-I stretching: A band typically below 600 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The highly electron-deficient nature of the benzene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr) reactions. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

In this molecule, the positions ortho (C3, C5) and para (C1) to the nitro group are activated. The leaving group ability in SₙAr reactions for halogens generally follows the trend F > Cl > Br > I, which is counterintuitive based on bond strength and is related to the stability of the Meisenheimer complex intermediate. However, the polarizability and potential for alternative reaction pathways (such as S_RN1) can make iodo-substituted compounds surprisingly reactive in some cases.[5]

Experimental Protocols

Representative Synthesis of a Halo-iodo-nitrobenzene

The following is a representative protocol for the synthesis of a halo-iodo-nitrobenzene isomer, which can be adapted for the synthesis of this compound starting from the corresponding aniline.

Synthesis of 4-Chloro-1-iodo-2-nitrobenzene from 4-Chloro-2-nitroaniline [6]

-

Diazotization: Dissolve 4-chloro-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

-

Iodination: In a separate flask, dissolve potassium iodide (1.1 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the release of nitrogen gas.

-

Work-up: Cool the mixture and collect the precipitate by filtration.

-

Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol for Studying SₙAr Reactivity

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF).

-

Add the nucleophile (e.g., sodium methoxide, 1.2 eq).

-

Heat the reaction mixture to a specific temperature (e.g., 80 °C).

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Analysis: Determine the rate of disappearance of the starting material and the rate of formation of the product(s). This allows for the determination of the reaction rate constant, which can be compared with that of other substituted benzenes to quantify the electronic effects.

Visualizations

Interplay of Electronic Effects

The following diagram illustrates the primary electronic effects of the substituents on the benzene ring.

Caption: Inductive vs. Resonance Effects of Substituents.

Workflow for Investigating Electronic Effects

The logical workflow for a comprehensive investigation of the electronic effects in this compound is depicted below.

Caption: Experimental and Analytical Workflow.

Conclusion

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the nitro, chloro, and iodo substituents. The cumulative inductive and resonance effects result in a highly electron-deficient aromatic system, rendering it susceptible to nucleophilic attack. A quantitative understanding of these effects, through methods like Hammett analysis and spectroscopic studies, is crucial for predicting its reactivity and for the rational design of new molecules with desired properties in drug development and materials science. While direct experimental data for this specific molecule is limited in the literature, established principles of physical organic chemistry provide a robust framework for its characterization.

References

- 1. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of 2-Chloro-1-iodo-4-nitrobenzene: A Versatile Building Block in Modern Organic Chemistry

An In-Depth Technical Guide:

Abstract

2-Chloro-1-iodo-4-nitrobenzene is a trifunctionalized aromatic compound that serves as a highly versatile and strategic building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a nitro group and two different halogen substituents, allow for a remarkable degree of control and selectivity in complex molecular construction. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the differential reactivity of the carbon-iodine and carbon-chlorine bonds enables sequential, site-selective palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core applications of this reagent, focusing on the mechanistic principles, practical experimental protocols, and strategic advantages it offers to researchers in medicinal chemistry and materials science.

Core Molecular Attributes and Reactivity Profile

This compound, with CAS Number 41252-96-4, is a crystalline solid whose synthetic power lies in the orthogonal reactivity of its functional groups.[1][2] The key to its utility is the predictable hierarchy of reaction pathways it can undergo.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a Palladium(0) center than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond. This differential reactivity is the cornerstone of its use in sequential cross-coupling strategies.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, positioned para to the chlorine atom, strongly activates the ring towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles via a Meisenheimer complex intermediate.[4][5]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 41252-96-4 | [2] |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | Cream to brown powder | [2] |

| Melting Point | 96.0-102.0 °C | [2] |

| Solubility | Slightly soluble in water | [6] |

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of this compound is its use in programmed, sequential cross-coupling reactions. By carefully selecting catalysts and reaction conditions, chemists can functionalize the C-I position while leaving the C-Cl bond intact for a subsequent transformation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[7][8] With this compound, this reaction proceeds with high selectivity at the C-I position. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an activated boronic acid/ester and subsequent reductive elimination to yield the biaryl product.[8][9]

This protocol is a representative procedure for the selective coupling at the iodide position.

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[10]

-

Add the palladium catalyst, such as Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand, like XPhos (3.0 mol%).[10]

-

Add anhydrous dioxane and water (e.g., 10:1 v/v) as the solvent system.

-

Purge the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-chloro-4-nitro-1,1'-biphenyl derivative.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] The reaction is highly efficient and selective for the C-I bond of this compound. Recent advancements have even led to copper-free conditions, which can be advantageous for sensitive substrates.[13]

This protocol is adapted from a highly efficient method for the coupling of aryl iodides.[13]

-

In a reaction vessel, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 3.0 equiv).

-

Add the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 2 mol%), to the mixture.

-

Add an appropriate solvent, such as DMF or acetonitrile.

-

Stir the reaction mixture under an air atmosphere at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction progress by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting 1-(alk-1-yn-1-yl)-2-chloro-4-nitrobenzene via flash chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with amines.[14][15] The reaction demonstrates excellent chemoselectivity for the aryl iodide position, allowing for the synthesis of N-aryl amines while preserving the chloride for subsequent functionalization. The mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[16]

Nucleophilic Aromatic Substitution (SNAr)

The strong σ- and π-electron-withdrawing nitro group deactivates the entire aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[17] The activation is most pronounced at the ortho and para positions. In this compound, the chlorine atom is para to the nitro group, making it a prime site for SNAr. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Dissolve this compound (1.0 equiv) in anhydrous methanol or THF in a round-bottom flask.

-

Add a solution of sodium methoxide (1.1-1.5 equiv) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can often be monitored by the appearance of a deep color characteristic of the Meisenheimer complex.

-

Continue stirring until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

-

Purify the crude product, 2-iodo-1-methoxy-4-nitrobenzene, by recrystallization or column chromatography.

Applications in Heterocyclic Synthesis

The functionalized products derived from this compound are valuable intermediates for the synthesis of complex heterocyclic systems. For example, a Sonogashira coupling product can be subjected to an iodine-mediated electrophilic cyclization to form iodo-functionalized heterocycles, which are themselves versatile handles for further synthetic elaboration.[18] Similarly, an N-aryl amine from a Buchwald-Hartwig reaction can be a precursor for the synthesis of phenazines, carbazoles, or other nitrogen-containing heterocycles.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful or toxic if swallowed, inhaled, or in contact with skin.[1][19] It may cause skin and serious eye irritation.[1] It is also suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[20][21]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[22] Avoid generating dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

This compound stands out as a strategically designed building block for advanced organic synthesis. The ability to perform chemoselective cross-coupling at the C-I bond, followed by either a second cross-coupling or a nucleophilic substitution at the C-Cl position, provides a logical and efficient pathway to complex, highly substituted aromatic compounds. This predictable reactivity, coupled with the modulating influence of the nitro group, ensures its continued relevance for professionals in drug discovery, agrochemicals, and materials science who require precise control over molecular architecture.

References

- 1. This compound | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A19340.06 [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. d-nb.info [d-nb.info]

- 18. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. capotchem.com [capotchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

Regioselectivity in Reactions of 2-Chloro-1-iodo-4-nitrobenzene: A Technical Guide

Abstract: 2-Chloro-1-iodo-4-nitrobenzene is a versatile building block in organic synthesis, prized for its potential for sequential and site-selective functionalization. This technical guide provides an in-depth analysis of the regioselectivity observed in three major classes of reactions involving this substrate: nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and transition metal-catalyzed cross-coupling. By leveraging the distinct electronic properties and reactivity of the carbon-chlorine and carbon-iodine bonds, chemists can achieve highly controlled and predictable outcomes. This document outlines the core chemical principles, provides detailed experimental protocols for key transformations, and uses structured data and visualizations to guide researchers and drug development professionals in the strategic use of this important synthetic intermediate.

Core Principles of Reactivity

The reaction chemistry of this compound is governed by the interplay of three key structural features:

-

The Nitro Group (-NO₂): Positioned para to the iodine and meta to the chlorine, this powerful electron-withdrawing group (σp = +0.78) deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1] It achieves this by stabilizing the anionic Meisenheimer complex intermediate through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to itself.[1] In this molecule, both the C-Cl and C-I bonds are in activated positions (ortho and para, respectively).

-

The Carbon-Iodine (C-I) Bond: This bond is weaker and less polarized than the C-Cl bond. Iodine is an excellent leaving group. This position is the primary site for reactions where bond breaking is kinetically dominant, such as metal-halogen exchange and the oxidative addition step in cross-coupling catalysis.

-

The Carbon-Chlorine (C-Cl) Bond: This bond is stronger and more polarized than the C-I bond, making the attached carbon atom more electrophilic. Chlorine is a poorer leaving group than iodine. This position is a potential site for nucleophilic attack, competing with the C-I position.

These distinct characteristics allow for a high degree of regiochemical control, as summarized in the table below.

| Reaction Type | Primary Reactive Site | Underlying Principle | Typical Product |

| Metal-Halogen Exchange | C-I Bond | Faster exchange rate for iodine vs. chlorine (I > Br > Cl).[2] | 2-Chloro-4-nitro-phenyl organometallic species |

| Cross-Coupling | C-I Bond | Faster rate of oxidative addition for C-I vs. C-Cl bonds. | 2-Chloro-1-aryl/alkynyl-4-nitrobenzene |

| Nucleophilic Substitution | C-Cl or C-I | Condition-dependent; competition between C-Cl bond polarity and C-I leaving group ability. | 2-Nu-1-iodo-4-nitrobenzene or 2-Chloro-1-Nu-4-nitrobenzene |

Metal-Halogen Exchange

Metal-halogen exchange is a rapid and efficient method for converting aryl halides into highly reactive organometallic reagents. The regioselectivity in this compound is unequivocally directed to the carbon-iodine bond.

The established kinetic trend for halogen exchange with organolithium reagents is I > Br > Cl.[2] This allows for the clean formation of a lithiated intermediate at the C-1 position while leaving the C-Cl bond intact for subsequent transformations. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.[3]

Logical Workflow for Metal-Halogen Exchange

Caption: Selective metal-halogen exchange at the C-I bond followed by electrophilic quench.

Representative Experimental Protocol: Lithium-Halogen Exchange

Objective: To prepare 2-chloro-4-nitrobenzaldehyde via selective lithium-iodine exchange followed by formylation.

Materials:

-

This compound (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 equiv).

-

Anhydrous THF is added to dissolve the substrate, and the solution is cooled to -78 °C using an acetone/dry ice bath.

-

n-Butyllithium (1.1 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 30 minutes.

-

Anhydrous DMF (1.5 equiv) is added dropwise, and the mixture is stirred for an additional 1 hour at -78 °C.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-4-nitrobenzaldehyde.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are powerful tools for forming carbon-carbon bonds. The key initial step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[4]

The rate of oxidative addition follows the order of C-I > C-Br > C-OTf > C-Cl. This pronounced reactivity difference ensures that cross-coupling reactions on this compound occur with exceptional regioselectivity at the C-I bond.[5] The C-Cl bond remains available for a subsequent, more forcing cross-coupling reaction if desired, making this substrate an ideal platform for programmed synthesis.

Suzuki Coupling Catalytic Cycle

Caption: Selective oxidative addition of the C-I bond in the Suzuki coupling cycle.

Representative Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-chloro-4-nitro-1-(phenylethynyl)benzene.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (TEA)

-

Anhydrous toluene

Procedure:

-

To a Schlenk flask are added this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous toluene and triethylamine (as both base and solvent) are added via syringe.

-

Phenylacetylene (1.2 equiv) is added dropwise, and the reaction mixture is stirred at 60 °C for 4 hours, monitoring by TLC.

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr)

The regioselectivity of SNAr reactions on this compound is more nuanced and highly dependent on reaction conditions and the nature of the nucleophile. The strong electron-withdrawing nitro group activates both halogen positions for nucleophilic attack.[1]

Two competing factors determine the site of substitution:

-

Electrophilicity of Carbon: The C-Cl bond is more polarized due to the higher electronegativity of chlorine, making the carbon atom at C-2 a harder, more electrophilic center.

-

Leaving Group Ability: Iodide is a much better leaving group than chloride because the C-I bond is weaker. The stability of the leaving group is critical in the second step of the SNAr mechanism (expulsion of the halide from the Meisenheimer complex).

For many nucleophiles, substitution occurs preferentially at the C-Cl position, as the initial nucleophilic attack is often the rate-determining step. However, the outcome can be reversed depending on the specific reaction partners and conditions.

Competing SNAr Pathways

Caption: Competing pathways for nucleophilic aromatic substitution on the substrate.

Representative Experimental Protocol: Amination

Objective: To perform a nucleophilic aromatic substitution with a secondary amine (e.g., morpholine). Note: This reaction may yield a mixture of products, and the conditions below represent a typical starting point.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (2.5 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

A round-bottom flask is charged with this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

-

Anhydrous DMF is added, followed by morpholine (2.5 equiv).

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS to observe the consumption of starting material and the formation of product(s).

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with water and brine to remove DMF, then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is analyzed (e.g., by ¹H NMR) to determine the regiochemical outcome and purified by column chromatography to separate any isomers formed.

References

The Versatile Virtuoso: 2-Chloro-1-iodo-4-nitrobenzene as a Premier Building Block for Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available starting materials, 2-Chloro-1-iodo-4-nitrobenzene has emerged as a particularly versatile and powerful building block. Its unique trifunctional nature—possessing chloro, iodo, and nitro substituents on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of novel heterocycles, with a focus on its application in the development of biologically active molecules. We will delve into key synthetic strategies, provide detailed experimental protocols, and explore the biological significance of the resulting heterocyclic scaffolds.

Physicochemical Properties and Reactivity

This compound is a crystalline solid with a melting point in the range of 96.0-102.0°C.[1] Its molecular structure presents three distinct reactive sites, allowing for sequential and regioselective functionalization. The iodine atom is the most labile of the halogens, making it the primary site for initial cross-coupling reactions. The chloro and nitro groups, being more stable, can be targeted in subsequent synthetic steps. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, while also influencing the reactivity of the halogen substituents.

| Property | Value | Reference |

| Molecular Formula | C6H3ClINO2 | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| CAS Number | 41252-96-4 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Cream to brown powder | [1] |

| Melting Point | 96.0-102.0°C | [1] |

Key Synthetic Transformations

The strategic location of the three functional groups on this compound allows for a variety of powerful synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions provide efficient and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound, with its reactive iodo group, is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 1-position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is pivotal for the synthesis of acetylenic and subsequently cyclized heterocyclic structures.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This is a key step in the synthesis of nitrogen-containing heterocycles such as phenothiazines.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, also play a significant role in the functionalization of this compound, particularly for the formation of carbon-oxygen and carbon-nitrogen bonds.

Synthesis of Novel Heterocycles: Benzothiazines and Phenothiazines

Benzothiazines and phenothiazines are two important classes of sulfur- and nitrogen-containing heterocycles with a broad spectrum of biological activities, including antipsychotic, antiemetic, antihistaminic, and anticancer properties. This compound serves as a valuable precursor for the synthesis of nitro-substituted derivatives of these heterocycles.

The general synthetic strategy involves an initial nucleophilic aromatic substitution or a cross-coupling reaction at the 1-position (iodine), followed by a subsequent intramolecular cyclization to form the thiazine ring. The nitro group can then be reduced to an amino group and further functionalized if desired.

Experimental Protocol: Synthesis of a Nitro-Substituted Benzothiazine Derivative (Illustrative)